Cas no 950265-22-2 (ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate)

Ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both chloro-substituted phenyl and quinoline moieties, along with a carbamoylmethoxy linker, suggesting utility as an intermediate in the synthesis of bioactive compounds. The presence of multiple functional groups enhances its reactivity, enabling further derivatization for drug discovery efforts. This compound may exhibit favorable physicochemical properties, such as stability and solubility, making it suitable for experimental studies. Its precise pharmacological profile remains under investigation, but its structural features indicate potential as a scaffold for developing novel therapeutic agents, particularly in targeting specific enzymatic or receptor-based pathways.
ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate structure
950265-22-2 structure
Product Name:ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate
CAS No:950265-22-2
MF:C20H16Cl2N2O4
MW:419.258043289185
CID:5430910
Update Time:2025-05-24

ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate
    • ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate
    • Inchi: 1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25)
    • InChI Key: LKAXMRPVZPZKNS-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(Cl)C=C2)=C(OCC(NC2=CC=C(Cl)C=C2)=O)C=C1C(OCC)=O

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Additional information on ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate

Ethyl 6-Chloro-4-{(4-Chlorophenyl)Carbamoylmethoxy}Quinoline-2-Carboxylate: A Comprehensive Overview

Ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate, with the CAS number 950265-22-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a quinoline ring system, a chloro group at position 6, and a carbamoylmethoxy substituent attached to position 4. The ethyl ester group at position 2 further enhances its chemical versatility. Recent studies have highlighted its potential applications in drug development, particularly in the design of novel anti-tumor and anti-viral agents.

The synthesis of ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate involves a multi-step process that typically begins with the preparation of the quinoline skeleton. This is followed by the introduction of the chloro group at position 6 through electrophilic substitution reactions. The subsequent installation of the carbamoylmethoxy group at position 4 requires precise control over reaction conditions to ensure high yields and purity. Finally, the formation of the ethyl ester group at position 2 is achieved through esterification reactions, often utilizing ethanol as the alcohol component.

One of the most intriguing aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules with bioactive properties. For instance, recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various enzymes involved in cancer progression. The presence of multiple functional groups within its structure allows for extensive chemical modification, making it an ideal candidate for combinatorial chemistry approaches.

In addition to its role in drug discovery, ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate has also been explored for its potential applications in materials science. Its aromatic quinoline ring system contributes to its stability and electronic properties, making it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a building block for constructing advanced materials with tailored electronic properties.

The safety and environmental impact of this compound are also critical considerations. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures are essential to minimize risks associated with exposure. Ongoing studies are focusing on optimizing synthesis methods to reduce waste generation and improve sustainability.

In conclusion, ethyl 6-chloro-4-{(4-chlorophenyl)carbamoylmethoxy}quinoline-2-carboxylate represents a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique molecular structure and functional groups make it an attractive target for further research and development. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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